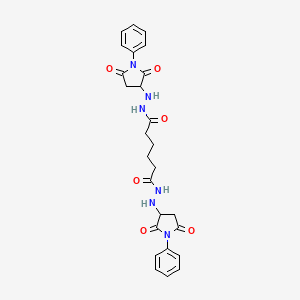
N'~1~,N'~6~-bis(2,5-dioxo-1-phenylpyrrolidin-3-yl)hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~6~-bis(2,5-dioxo-1-phenylpyrrolidin-3-yl)hexanedihydrazide is a complex organic compound characterized by its unique structure, which includes two pyrrolidinone rings attached to a hexanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis(2,5-dioxo-1-phenylpyrrolidin-3-yl)hexanedihydrazide typically involves the reaction of hexanedihydrazide with 2,5-dioxo-1-phenylpyrrolidin-3-yl derivatives. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-bis(2,5-dioxo-1-phenylpyrrolidin-3-yl)hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~1~,N’~6~-bis(2,5-dioxo-1-phenylpyrrolidin-3-yl)hexanedihydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis(2,5-dioxo-1-phenylpyrrolidin-3-yl)hexanedihydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) adipate: A compound with similar structural features, used in similar applications.
Acetamide, N,N’-(2,5-diamino-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis-: Another related compound with comparable properties and uses.
Uniqueness
N’~1~,N’~6~-bis(2,5-dioxo-1-phenylpyrrolidin-3-yl)hexanedihydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H28N6O6 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
1-N',6-N'-bis(2,5-dioxo-1-phenylpyrrolidin-3-yl)hexanedihydrazide |
InChI |
InChI=1S/C26H28N6O6/c33-21(29-27-19-15-23(35)31(25(19)37)17-9-3-1-4-10-17)13-7-8-14-22(34)30-28-20-16-24(36)32(26(20)38)18-11-5-2-6-12-18/h1-6,9-12,19-20,27-28H,7-8,13-16H2,(H,29,33)(H,30,34) |
InChI Key |
BDTQJVLMIUDLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)CCCCC(=O)NNC3CC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















